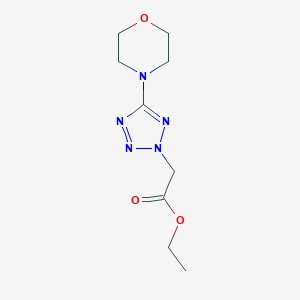

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITQTAHZAVYZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408222 | |

| Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-05-7 | |

| Record name | Ethyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate: Synthesis, Properties, and Medicinal Chemistry Perspective

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC name, and presents a detailed, plausible synthetic pathway with a focus on the critical N-alkylation step and the factors governing its regioselectivity. Furthermore, this guide delves into the strategic incorporation of the morpholine and tetrazole moieties, analyzing their established roles in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The potential applications of this compound in drug discovery are discussed, underpinned by the well-documented bioisosteric properties of the tetrazole ring and the "privileged" nature of the morpholine scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

-

Compound Name: this compound

-

CAS Number: 175205-05-7[1]

-

IUPAC Name: ethyl 2-[5-(morpholin-4-yl)-2H-1,2,3,4-tetrazol-2-yl]acetate

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₅O₃ | [1] |

| Molecular Weight | 241.25 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

| LogP | 0.45 (Predicted) | General knowledge |

Rationale for Molecular Design in Drug Discovery

The molecular architecture of this compound is a strategic amalgamation of two key pharmacophoric units: the morpholine ring and the 2,5-disubstituted tetrazole core. This design is predicated on established principles of medicinal chemistry aimed at optimizing drug-like properties.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties. The inclusion of a morpholine group can lead to:

-

Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often enhancing the solubility of the parent molecule.

-

Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Favorable Lipophilicity: The morpholine group can modulate the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Receptor Interaction: The nitrogen atom of the morpholine ring can participate in crucial interactions with biological targets.

The Tetrazole Ring: A Bioisostere of Carboxylic Acid

The 5-substituted tetrazole ring is a widely recognized and successful bioisostere for the carboxylic acid functional group. This substitution is a key strategy in drug design for several reasons:

-

Similar Acidity: The N-H proton of a 5-substituted tetrazole has a pKa comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.

-

Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral bioavailability.

-

Enhanced Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations compared to carboxylic acids, which are susceptible to conjugation reactions.

-

Diverse Biological Activities: Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, and anticancer properties.[2][3][4]

The ethyl acetate moiety attached to the N2 position of the tetrazole ring serves as a potential prodrug feature. It can be hydrolyzed by esterases in vivo to reveal a carboxylic acid (or its tetrazole bioisostere), which may be the active form of the molecule.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence starting from cyanogen bromide. The following is a detailed, field-proven protocol.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 4-Morpholinecarbonitrile

Causality: This initial step involves the nucleophilic substitution of the bromide in cyanogen bromide with morpholine to form the key nitrile intermediate. This reaction is typically straightforward and high-yielding.

Protocol:

-

To a solution of morpholine (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, cooled to 0 °C, add a solution of cyanogen bromide (1.0 eq) in the same solvent dropwise with stirring.

-

Maintain the reaction temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the morpholine hydrobromide salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 4-morpholinecarbonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Morpholinotetrazole

Causality: This step is a classic [3+2] cycloaddition reaction to form the tetrazole ring. The nitrile group of 4-morpholinecarbonitrile reacts with an azide source, typically sodium azide, in the presence of a proton source like ammonium chloride.

Protocol:

-

In a round-bottom flask, combine 4-morpholinecarbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-morpholinotetrazole.

Step 3: Synthesis of this compound

Causality: This is the crucial N-alkylation step. The deprotonated 5-morpholinotetrazole acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration. Generally, for 5-substituted tetrazoles, alkylation at the N2 position is often favored under basic conditions with alkyl halides.[5][6][7][8] The choice of base and solvent can influence this selectivity. A non-polar aprotic solvent and a carbonate base are commonly employed to favor N2-alkylation.

Protocol:

-

To a solution of 5-morpholinotetrazole (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).[9]

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.[9]

Structural Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the methylene protons of the morpholine ring (two triplets). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, the carbons of the morpholine ring, and the carbon of the tetrazole ring. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, and the tetrazole ring vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Potential Applications in Drug Discovery

Given the strategic combination of the morpholine and tetrazole moieties, this compound and its derivatives are promising candidates for screening against a variety of biological targets.

Logical Relationship of Moieties to Potential Activity

Caption: Rationale for potential biological activity.

Potential therapeutic areas for exploration include:

-

Anti-inflammatory Agents: The tetrazole moiety is present in several anti-inflammatory drugs.

-

Anticancer Agents: Both morpholine and tetrazole derivatives have been investigated for their anticancer properties.[3]

-

Antihypertensive Agents: The tetrazole ring is a key feature of angiotensin II receptor blockers (ARBs).[2]

-

Antimicrobial Agents: Various heterocyclic compounds containing morpholine and tetrazole have shown antimicrobial activity.[3]

Conclusion

This compound is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. The strategic incorporation of the morpholine and tetrazole scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide offers a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area of drug discovery.

References

- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl

- Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.

- Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate.

- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl

- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

- Potential Pharmacological Activities of Tetrazoles in The New Millennium.

- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cycliz

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.

- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives.

- Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliph

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

- Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliph

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.

Sources

- 1. This compound,(CAS# 175205-05-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Disubstituted Tetrazoles

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids and amides.[1] This strategic replacement enhances metabolic stability and modulates physicochemical properties, making them integral components of numerous FDA-approved drugs.[1] Among these, 2,5-disubstituted tetrazoles are of particular interest due to their diverse biological activities. The precise positioning of substituents on the tetrazole ring is crucial for pharmacological efficacy, making regioselective synthesis a critical challenge for organic and medicinal chemists. This guide provides a comprehensive overview of a plausible synthetic pathway and the underlying mechanistic principles for the synthesis of a specific 2,5-disubstituted tetrazole, Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, a molecule with potential applications in drug discovery.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached in two primary stages:

-

Formation of the Tetrazole Core: Synthesis of the precursor, 5-morpholino-1H-tetrazole.

-

Regioselective N-Alkylation: The controlled alkylation of the 5-morpholino-1H-tetrazole with ethyl bromoacetate to yield the desired N-2 isomer.

Caption: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of 5-Morpholino-1H-tetrazole

The initial step involves the construction of the 5-substituted tetrazole ring. A common and effective method for synthesizing 5-aminotetrazoles is the [3+2] cycloaddition of a cyanamide with an azide source.

Experimental Protocol

-

Synthesis of 4-Morpholinocarbonitrile: To a solution of morpholine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0°C, an equimolar amount of cyanogen bromide is added portion-wise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-18 hours. The resulting morpholinium bromide is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 4-morpholinocarbonitrile, which can be purified by distillation or chromatography.

-

Cycloaddition to form 5-Morpholino-1H-tetrazole: 4-Morpholinocarbonitrile is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, sodium azide and ammonium chloride are added. The reaction mixture is heated to approximately 100-120°C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched by the addition of water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid 5-morpholino-1H-tetrazole is collected by filtration, washed with cold water, and dried.

Mechanistic Insights

The formation of the tetrazole ring proceeds through a [3+2] cycloaddition reaction. The ammonium chloride in the reaction mixture acts as a proton source, which can protonate the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. The reaction is believed to proceed through a vinyl azide intermediate which then cyclizes to form the tetrazole ring.

Part 2: Regioselective N-Alkylation

The N-alkylation of 5-substituted tetrazoles is a well-documented yet challenging transformation due to the potential for forming a mixture of N-1 and N-2 isomers.[2][3] The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the 5-position, the electrophile, the solvent, the base, and the reaction temperature.[4] For the synthesis of this compound, the goal is to favor alkylation at the N-2 position.

Experimental Protocol

-

Deprotonation: To a solution of 5-morpholino-1H-tetrazole in a polar aprotic solvent such as acetone or acetonitrile, an anhydrous base (e.g., potassium carbonate) is added.[5] The mixture is stirred at room temperature for 15-30 minutes to facilitate the formation of the tetrazolate anion.

-

Alkylation: Ethyl bromoacetate is added to the reaction mixture. The reaction is stirred at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.[5]

-

Work-up and Purification: The inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the residue is taken up in a suitable organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, which may be a mixture of N-1 and N-2 isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.

Mechanism and Control of Regioselectivity

The alkylation of the tetrazolate anion can occur at either the N-1 or N-2 position. The morpholino group at the 5-position is an electron-donating group, which can influence the electron density at the different nitrogen atoms of the tetrazole ring.

Several factors can be manipulated to favor the formation of the N-2 isomer:

-

Solvent: Polar aprotic solvents are generally preferred for this reaction.

-

Base and Counterion: The choice of base and the resulting counterion can influence the regioselectivity. The formation of contact ion pairs versus solvent-separated ion pairs can play a role.[4]

-

Temperature: Lower reaction temperatures often favor the formation of the N-2 isomer.[4]

-

Nature of the Electrophile: The structure of the alkylating agent can also impact the N-1/N-2 ratio.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the relative stabilities of the N-1 and N-2 isomers and to understand the reaction mechanism in greater detail.[6]

Caption: Reaction scheme for the N-alkylation of 5-morpholino-1H-tetrazole, showing the formation of both N-1 and N-2 isomers.

Quantitative Data Summary

While a specific literature source detailing the exact yields for this particular synthesis is not available, typical yields for similar reactions are presented below for reference.

| Step | Reaction | Reagents | Typical Yield |

| 1a | Cyanation of Morpholine | Morpholine, Cyanogen Bromide | 70-90% |

| 1b | Tetrazole Formation | 4-Morpholinocarbonitrile, NaN3, NH4Cl | 60-85% |

| 2 | N-Alkylation | 5-Morpholino-1H-tetrazole, Ethyl Bromoacetate, K2CO3 | 50-75% (for the desired N-2 isomer after purification) |

Conclusion and Future Perspectives

The synthesis of this compound is a feasible process that relies on established methodologies in tetrazole chemistry. The critical step is the regioselective N-alkylation, which requires careful optimization of reaction conditions to maximize the yield of the desired N-2 isomer. Further research could focus on the development of more selective and efficient catalytic systems for the N-2 alkylation of 5-substituted tetrazoles, potentially utilizing transition metal catalysts or organocatalysts to achieve higher yields and purities.[7] The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of novel tetrazole-containing compounds.

References

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(43), 21085–21091. [Link]

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

-

ACS Sustainable Chemistry & Engineering. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. [Link]

-

ACS Publications. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. [Link]

-

Wang, Y., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(9), 13847-13883. [Link]

-

CoLab. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [Link]

-

ResearchGate. (2025). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link]

-

Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886–5889. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. [Link]

-

Thieme Gruppe. (n.d.). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. [Link]

-

CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. [Link]

-

Africa Research Connects. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

-

Sinfoo Biotech. (n.d.). This compound. [Link]

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

-

PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. [Link]

-

ResearchGate. (2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

ResearchGate. (2020). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]

-

PubMed. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]

-

ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. [Link]

-

MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nanomedicine-rj.com [nanomedicine-rj.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. africaresearchconnects.com [africaresearchconnects.com]

- 7. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" stability and degradation profile

An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation profile of this compound, a molecule of interest in pharmaceutical and chemical research. In the absence of direct empirical data for this specific entity, this document synthesizes information from established chemical principles and analogous structures to forecast its behavior under various stress conditions. We will explore the intrinsic stability of the core heterocyclic systems—the 2,5-disubstituted tetrazole and the morpholine ring—and the lability of the ethyl acetate side chain. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for designing and executing robust stability studies.

Introduction: A Molecule of Growing Interest

This compound (CAS No. 175205-05-7) is a unique chemical entity that combines three key functional moieties: a 2,5-disubstituted tetrazole ring, a morpholine ring, and an ethyl acetate group.[1][2][3][4] Each of these components contributes to the overall physicochemical properties and, consequently, the stability of the molecule. Understanding the stability and degradation pathways is paramount for its potential applications, particularly in drug development, where it dictates shelf-life, formulation strategies, and ultimately, safety and efficacy.

The tetrazole ring, a bioisostere for carboxylic acids, is often incorporated into medicinal compounds to enhance metabolic stability and modulate physicochemical properties.[5][6] The morpholine ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to improve pharmacokinetic profiles.[7][8][9] The ethyl acetate group, however, introduces a potential site for hydrolysis. This guide will dissect the molecule's stability by examining these components individually and as a whole.

Physicochemical Properties (Predicted)

A comprehensive understanding of the molecule's physicochemical properties is the foundation for any stability assessment. While experimental data is sparse, computational predictions provide valuable insights.

| Property | Predicted Value | Significance for Stability |

| Molecular Formula | C₉H₁₅N₅O₃ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 241.25 g/mol | Influences diffusion and reaction kinetics. |

| pKa | 0.39 ± 0.12 | The predicted weakly acidic nature suggests how the molecule's charge and reactivity might change with pH. |

| LogP | 0.405 | Indicates moderate lipophilicity, which can affect solubility and interaction with non-polar environments. |

| Boiling Point | 407.2 ± 55.0 °C | Suggests relatively high thermal energy is required for decomposition in the liquid state. |

| Density | 1.45 ± 0.1 g/cm³ | A general physical property. |

Data sourced from predictions available on chemical supplier websites.[4]

Core Component Stability Analysis

The 2,5-Disubstituted Tetrazole Ring

The tetrazole ring is known for its relative stability.[10] Unlike some other nitrogen-rich heterocycles, tetrazoles generally exhibit considerable resistance to thermal stress, as well as acidic and basic conditions.[10] However, they are not completely inert.

-

Thermal Stability : Thermal decomposition of tetrazoles can occur, often proceeding through the elimination of molecular nitrogen (N₂).[11][12][13] The decomposition pathway can be influenced by the nature of the substituents.[14] For 2,5-disubstituted tetrazoles, the thermal stability is generally higher than for their 1,5-disubstituted counterparts.

-

Photostability : Tetrazole derivatives can undergo photochemical transformations upon UV irradiation.[10][15] The primary photochemical process often involves the cleavage of the tetrazole ring, leading to the extrusion of N₂ and the formation of various reactive intermediates and photoproducts.[10][16] The specific outcome is highly dependent on the substituents and the irradiation wavelength.[17]

-

Chemical Stability : The tetrazole ring is generally stable to many chemical reagents, including oxidants, acids, and bases.[10] This stability is a key reason for its use as a metabolically stable bioisostere of a carboxylic acid.[18]

The Morpholine Ring

The morpholine ring is a saturated heterocycle that is widely regarded as a metabolically stable and versatile pharmacophore in drug design.[7][9]

-

Metabolic Stability : The structural stability of the morpholine ring makes it less susceptible to rapid metabolic breakdown, which can enhance the bioavailability and duration of action of compounds containing this moiety.[7]

-

Chemical Stability : Morpholine is a secondary amine and an ether. The ring is generally resistant to cleavage under physiological conditions. It can participate in typical amine reactions, but the ring itself is robust. The nitrogen atom provides a site for potential salt formation, which can influence solubility and stability.

The Ethyl Acetate Side Chain

The ethyl acetate moiety is the most probable site of degradation under hydrolytic conditions.

-

Hydrolysis : Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.[19][20][21]

-

Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon. This reaction is typically faster than acid-catalyzed hydrolysis and is irreversible.[19][22]

-

Predicted Degradation Profile and Pathways

Based on the analysis of the core components, we can predict the most likely degradation pathways for this compound.

Hydrolytic Degradation

The primary degradation pathway is expected to be the hydrolysis of the ethyl ester linkage, yielding 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetic acid and ethanol. This reaction is expected to be accelerated at both low and high pH.

Figure 1: Predicted hydrolytic degradation pathway.

Thermal Degradation

At elevated temperatures, degradation is likely to involve the tetrazole ring. The most probable pathway is the extrusion of molecular nitrogen. The stability of the morpholine and acetate side chains under these conditions would also need to be considered. Potential products could be complex and would require detailed analytical characterization.

Figure 2: Potential thermal degradation pathway.

Photolytic Degradation

Exposure to UV light could induce cleavage of the tetrazole ring, again likely with the loss of N₂. The resulting reactive intermediates could lead to a variety of secondary photoproducts. The specific degradation products would depend on the solvent and the presence of oxygen.

Proposed Stability Testing Protocol: A Self-Validating System

To empirically determine the stability and degradation profile, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions.

Experimental Workflow

Figure 3: Proposed experimental workflow for forced degradation studies.

Detailed Protocols

5.2.1 Hydrolytic Stability

-

Preparation of Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis :

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Basic Hydrolysis :

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate at room temperature for 1, 4, and 8 hours.

-

At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Neutral Hydrolysis :

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubate at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

5.2.2 Oxidative Degradation

-

Preparation : To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

-

Incubation : Keep the solution at room temperature, protected from light, for 24 hours.

-

Analysis : Withdraw an aliquot and dilute for analysis.

5.2.3 Thermal Degradation

-

Solid State : Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.

-

Solution State : Prepare a solution of the compound in a suitable solvent and incubate at 60°C for 7 days.

-

Analysis : At the end of the study period, dissolve the solid sample and dilute both the solid and solution samples for analysis.

5.2.4 Photostability

-

Exposure : Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., ICH option 1 or 2).

-

Control : A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis : Analyze the samples after a specified exposure period.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase HPLC method, should be developed and validated.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection : UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Mass Spectrometry : LC-MS/MS should be used to identify the mass of the parent compound and any degradation products, aiding in their structural elucidation.

Summary and Conclusions

This compound is a molecule with a potentially robust core structure due to the inherent stability of the 2,5-disubstituted tetrazole and morpholine rings. The primary liability is the ethyl acetate side chain, which is susceptible to hydrolysis under both acidic and basic conditions. Thermal and photolytic degradation are also possible, likely involving the cleavage of the tetrazole ring with the extrusion of nitrogen gas.

The provided technical guide offers a scientifically grounded framework for investigating the stability and degradation profile of this compound. The proposed forced degradation studies, coupled with a robust stability-indicating analytical method, will provide the necessary data to understand its degradation pathways, identify potential degradants, and establish appropriate storage and handling conditions. This information is critical for the advancement of any research or development program involving this promising molecule.

References

-

Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Hydrolysis of Ethyl Acetate. Prexams. Available at: [Link]

-

The thermal decomposition of tetrazoles. Thermochimica Acta. Available at: [Link]

-

Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Available at: [Link]

-

Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Thermal Decomposition of Tetrazene at 90 deg C. Defense Technical Information Center. Available at: [Link]

-

Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Journal of Propulsion Technology. Available at: [Link]

- Hydrolysis of ethyl acetate in ethanol separation process. Google Patents.

-

Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A. Available at: [Link]

-

Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’. ACS Chemical Biology. Available at: [Link]

-

Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Chemical Communications. Available at: [Link]

-

An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme. Available at: [Link]

-

Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at: [Link]

-

Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. Available at: [Link]

-

Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate. Available at: [Link]

-

2H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. ACS Publications. Available at: [Link]

-

Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Photochemistry of 5-allyloxy-tetrazoles: Steady-state and laser flash photolysis study. ResearchGate. Available at: [Link]

-

This compound. Sinfoo Biotech. Available at: [Link]

Sources

- 1. This compound,(CAS# 175205-05-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. ETHYL 5-(MORPHOLINOTETRAZOL-2-YL)ACETATE | 175205-05-7 [amp.chemicalbook.com]

- 5. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]

- 13. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]

- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdn.prexams.com [cdn.prexams.com]

- 20. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]

- 21. vernier.com [vernier.com]

- 22. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

A Senior Application Scientist's Guide to In Silico Modeling and Molecular Docking: A Case Study of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Abstract

In the landscape of modern drug discovery, in silico computational methods serve as a critical accelerator, enabling the rapid screening and characterization of novel chemical entities at a fraction of the cost and time of traditional benchtop experiments.[1][2] This technical guide provides an in-depth walkthrough of the molecular modeling and docking workflow for a novel compound, Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate. While this specific molecule is not yet characterized in published literature, its structure contains two key pharmacophores—a tetrazole ring and a morpholine moiety—that are featured in numerous bioactive molecules, including anticancer agents.[3][4][5] This guide will, therefore, use this compound as a practical case study to delineate the entire in silico analysis pipeline, from ligand preparation and target selection to docking simulation and results interpretation. The protocols and rationale described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to predict molecular interactions and guide future experimental validation.

Introduction: The Scientific Rationale

The compound at the center of our study, this compound, is a compelling candidate for computational analysis due to its constituent chemical scaffolds.

-

The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common feature in many drugs.[6][7] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other molecular interactions make it a "privileged scaffold" in medicinal chemistry.[8] Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][9]

-

The Morpholine Ring: Morpholine is another crucial heterocycle frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[5][10] The morpholine scaffold is found in numerous approved drugs targeting the central nervous system and in inhibitors of key enzymes like kinases.[11]

The hybridization of tetrazole and morpholine motifs suggests a strong potential for biological activity, particularly in oncology, where such combinations have been explored for developing novel therapeutics.[3][12] Given the absence of empirical data for our specific molecule, a structure-based in silico approach is the most logical first step to generate testable hypotheses about its potential protein targets and mechanism of action.[1]

The In Silico Drug Discovery Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[2] This allows us to estimate the strength of the interaction, commonly expressed as binding affinity or a docking score.[13] Our workflow will follow a systematic, multi-step process designed to ensure scientific rigor and reproducibility.

Part I: Ligand and Target Preparation

The quality of a docking simulation is fundamentally dependent on the accuracy of the input structures. This section details the meticulous process of preparing both the ligand and its prospective protein target.

Ligand Preparation Protocol

The starting point for our ligand, this compound, is its 2D chemical structure, typically represented by a SMILES string (O=C(OCC)CN1N=NN=C1N1CCOCC1).

Step-by-Step Protocol:

-

2D to 3D Conversion:

-

Action: Use a chemical drawing software like ChemDraw or an online tool like the PubChem Sketcher to draw the 2D structure.

-

Rationale: This provides the initial atomic connectivity.

-

Output: Save the structure in a 3D format, such as .mol2 or .sdf.[2]

-

-

Energy Minimization:

-

Action: Subject the 3D structure to energy minimization using a force field like MMFF94 (Merck Molecular Force Field). This can be done using software like Avogadro or UCSF Chimera.

-

Rationale: This step optimizes the ligand's geometry to find a low-energy, stable conformation, which is more representative of its state in a biological system. An unrealistic, high-energy conformation can lead to inaccurate docking results.

-

-

File Format Conversion for Docking:

-

Action: Convert the energy-minimized ligand file to the .pdbqt format required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT) or a command-line tool like Open Babel.[14]

-

Rationale: The .pdbqt format includes partial charges (Q) and atom type definitions (T), which are essential for the scoring function used by AutoDock to calculate binding energies. ADT automatically calculates Gasteiger charges and defines rotatable bonds.

-

Target Selection and Preparation

As the biological target is unknown, we must select a plausible one based on the known activities of its core scaffolds. Both tetrazole and morpholine moieties are present in numerous kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11] For this case study, we will select Phosphoinositide 3-kinase alpha (PI3Kα) as our hypothetical target.

Step-by-Step Protocol:

-

Obtain Protein Structure:

-

Action: Download the 3D crystal structure of human PI3Kα from the RCSB Protein Data Bank (PDB). We will use PDB ID: 4JPS , which is a structure of PI3Kα co-crystallized with a known inhibitor.

-

Rationale: Using a co-crystallized structure provides a validated binding pocket, which serves as a reference for our docking simulation.[15]

-

-

Prepare the Receptor:

-

Action: Load the 4JPS.pdb file into a molecular visualization program like UCSF Chimera or PyMOL.[16]

-

Action: Remove non-essential molecules:

-

Delete all water molecules.

-

Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for the binding interaction.

-

-

Rationale: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site accessible to our test compound.

-

-

Add Hydrogens and Assign Charges:

-

Action: Use the preparation tools within UCSF Chimera or AutoDock Tools to add polar hydrogens and assign partial charges to the protein atoms.

-

Rationale: PDB files often lack explicit hydrogen atoms. Adding them is crucial for accurately defining hydrogen bond networks. Partial charges are necessary for the electrostatic component of the docking score calculation.

-

-

Save in Docking-Ready Format:

-

Action: Save the cleaned, protonated protein structure as a .pdbqt file.

-

Rationale: Similar to the ligand, this format is required for AutoDock Vina.

-

Part II: Molecular Docking Simulation

With the prepared ligand and receptor, we can now proceed with the docking simulation using AutoDock Vina.[17]

Docking Protocol with AutoDock Vina

-

Define the Binding Site (Grid Box):

-

Action: In AutoDock Tools, load the prepared receptor (4JPS.pdbqt). The binding site can be defined based on the position of the original co-crystallized ligand. Center a "grid box" around this site. For 4JPS, the active site is well-defined.

-

Rationale: The grid box defines the three-dimensional space where Vina will search for possible binding poses for the ligand. Confining the search to the known active site (targeted docking) is more efficient and scientifically sound than searching the entire protein surface (blind docking).[15]

-

Example Parameters:

-

center_x = 35.5, center_y = 15.2, center_z = 25.8

-

size_x = 25, size_y = 25, size_z = 25

-

-

-

Create a Configuration File:

-

Action: Create a text file (e.g., config.txt) that specifies the input files and grid box parameters for Vina.

-

Content:

-

Rationale: The exhaustiveness parameter controls the computational effort; a value of 8 is standard for a good balance of speed and accuracy.

-

-

Run the Simulation:

-

Action: Execute Vina from the command line: vina --config config.txt

-

Process: Vina will now systematically place the ligand in thousands of different positions and orientations within the grid box, evaluating the binding energy for each "pose" using its scoring function. It will then output the top-ranked poses.

-

Part III: Analysis and Interpretation

The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation.

Binding Affinity Analysis

The primary quantitative output is the binding affinity, found in the output_log.txt file. This value is an estimate of the binding free energy (ΔG) in kcal/mol.

-

Interpretation: More negative values indicate stronger, more favorable binding. A value below -6.0 kcal/mol is generally considered a good starting point for a potential hit.

-

Self-Validation: It is crucial to re-dock the original co-crystallized ligand as a positive control. The docking software should be able to reproduce the experimental pose with a low Root Mean Square Deviation (RMSD < 2.0 Å) and a strong binding affinity. This validates that the docking protocol is reliable for the chosen target.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.2 | VAL851, LYS802, GLU849 |

| Co-crystallized Ligand (Positive Control) | -10.5 | VAL851, SER774, LYS833 |

| Decoy Molecule (Negative Control) | -4.5 | (Weak/No specific interactions) |

Table 1: Hypothetical docking results for the test compound against PI3Kα (PDB: 4JPS). Scores are for illustrative purposes.

Binding Pose and Interaction Analysis

Visual inspection of the predicted binding poses is essential to understand the molecular basis of the interaction.

-

Load Results: Open the receptor (4JPS.pdbqt) and the output poses file (output_poses.pdbqt) in PyMOL or UCSF Chimera.

-

Identify Key Interactions: Analyze the top-ranked pose for:

-

Hydrogen Bonds: Look for H-bonds between the ligand's polar groups (e.g., the nitrogen atoms of the tetrazole ring, the oxygen of the morpholine ring) and protein residues (e.g., backbone amides or side chains of SER, THR, LYS).

-

Hydrophobic Interactions: Identify non-polar parts of the ligand interacting with hydrophobic pockets in the protein, often involving residues like VAL, LEU, ILE, and PHE.

-

Pi-Stacking: If aromatic rings are present, look for stacking interactions with residues like PHE, TYR, or HIS.

-

A plausible binding mode is one that is not only energetically favorable (good score) but also makes sense from a chemical perspective, with key functional groups forming specific, stabilizing interactions with complementary residues in the active site.

ADMET and Drug-Likeness Prediction

A compound with high binding affinity may still fail as a drug due to poor pharmacokinetic properties or toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital final step.

-

Tools: Web-based servers like SwissADME or pkCSM can be used.

-

Key Parameters:

-

Lipinski's Rule of Five: A guideline to evaluate drug-likeness. A compound is more likely to be orally bioavailable if it meets criteria such as Molecular Weight < 500 Da, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[6]

-

Toxicity Prediction: Assess potential for hepatotoxicity, mutagenicity, etc.

-

Bioavailability Score: An overall score predicting how well the compound might be absorbed and distributed.[6]

-

A favorable ADMET profile increases the confidence that the compound is a viable candidate for further experimental testing.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for evaluating a novel, uncharacterized compound, using this compound as a case study. Through molecular docking, we generated a testable hypothesis: this compound may bind to the active site of PI3Kα with a favorable binding affinity, driven by specific hydrogen bond and hydrophobic interactions.

The results from such a study are predictive, not definitive.[18] The critical next steps are experimental validation. This would involve:

-

In Vitro Assay: Synthesizing the compound and testing its inhibitory activity against a panel of kinases, including PI3Kα.

-

Cell-Based Assays: Evaluating its cytotoxicity against cancer cell lines known to be dependent on the PI3K pathway.[19]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to probe which functional groups are essential for activity, guided by the docking model.[7]

By integrating computational modeling with experimental validation, researchers can significantly streamline the drug discovery process, focusing resources on the most promising candidates and accelerating the journey from chemical structure to clinical therapeutic.

References

- Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. (2025). [Source not available].

- Structure Based Drug Design and Molecular Docking Studies of Anticancer Molecules Paclitaxel, Etoposide and Topotecan using Novel Ligands. (n.d.). [Source not available].

-

Molecular docking studies of anti-cancerous candidates in Hippophae rhamnoides and Hippophae salicifolia. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). MDPI. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. Available at: [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Available at: [Link]

-

In silico identification, synthesis and biological evaluation of novel tetrazole inhibitors of MurB. (2018). PubMed. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Tetrazole hybrids with potential anticancer activity. (2019). PubMed. Available at: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. Available at: [Link]

- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019).

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Available at: [Link]

- Tetrazole hybrids with potential anticancer activity. (2019).

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.

-

7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Tetrazoles via Multicomponent Reactions. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Available at: [Link]

- Tetrazole hybrids with potential anticancer activity. (2019). Semantic Scholar.

- Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)

- Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. (2024).

- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2024).

- Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (n.d.). [Source not available].

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024).

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health (NIH). Available at: [Link]

-

(PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020). ResearchGate. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmps.org [ijmps.org]

- 7. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. scispace.com [scispace.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Molecular docking studies of anti-cancerous candidates in Hippophae rhamnoides and Hippophae salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for Investigating Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate as an Enzyme Inhibitor

The compound, this compound (CAS No. 175205-05-7)[1], presents a compelling case for investigation as a potential enzyme inhibitor. This rationale is built upon the well-documented pharmacological activities of its constituent chemical moieties: the tetrazole ring and the morpholine scaffold. The strategic combination of these two privileged structures in a single molecule suggests the potential for synergistic or novel inhibitory activities against a range of enzymatic targets.

The tetrazole ring is a key functional group in numerous established drugs and clinical candidates.[2] Its utility in medicinal chemistry is largely attributed to its role as a bioisostere of the carboxylic acid group.[3][4] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[4] Tetrazole derivatives have been successfully developed as inhibitors for a wide array of enzymes, including but not limited to, angiotensin-II receptors, urease, protein tyrosine phosphatase 1B (PTP1B), aldose reductase (AR), dipeptidyl peptidase-4 (DPP-4), and α-glycosidase.[5][6][7]

The morpholine moiety is another cornerstone of modern drug design, recognized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and pharmacokinetic parameters.[8] The incorporation of a morpholine ring has been instrumental in the development of potent inhibitors for enzymes like acetylcholinesterase, monoamine oxidase (MAO), and various kinases.[9][10][11][12] Its presence can enhance binding affinity and selectivity for the target enzyme.[8][9]

Given the individual and combined potential of these scaffolds, this compound warrants a systematic evaluation of its enzyme inhibitory profile. This document provides a series of detailed protocols to guide researchers in the preliminary screening and characterization of this compound against a panel of representative and therapeutically relevant enzymes.

PART 1: General Workflow for Screening and Characterization

The following diagram outlines a logical workflow for the initial assessment of this compound as a potential enzyme inhibitor. This workflow is designed to be adaptable to a variety of enzyme targets and assay formats.

Caption: General workflow for enzyme inhibitor screening and characterization.

PART 2: Experimental Protocols

These protocols are intended as a starting point and should be optimized for the specific enzyme and detection method used.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a versatile template for enzymes that produce a chromogenic or fluorogenic product and can be adapted for various targets.[13][14][15][16]

1. Materials:

-

Purified enzyme of interest

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

This compound (Test Compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (clear, black, or white depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

-

Positive control (known inhibitor for the target enzyme)

2. Reagent Preparation:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Enzyme Solution: Dilute the purified enzyme in assay buffer to the desired working concentration. This should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Solution: Dissolve the substrate in assay buffer to a working concentration, typically at or near its Michaelis constant (Km) for initial screening.

-

Positive Control: Prepare a stock solution of a known inhibitor in DMSO and dilute it in assay buffer to a concentration known to cause significant inhibition.

3. Assay Procedure (96-well plate format):

-

Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. For an 8-point dose-response curve, a 3-fold serial dilution starting from 100 µM is a common starting point. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.

-

Assay Plate Setup:

-

Blank Wells (No Enzyme): Add assay buffer and the corresponding concentration of the test compound dilution.

-

Negative Control Wells (100% Activity): Add enzyme solution and the same volume of assay buffer with DMSO (vehicle control).

-

Test Wells: Add enzyme solution and the serial dilutions of the test compound.

-

Positive Control Wells: Add enzyme solution and the diluted positive control inhibitor.

-

-

Pre-incubation: Add the enzyme to the wells containing the test compound, negative control, and positive control. Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Detection: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over a set period in kinetic mode. Alternatively, for endpoint assays, stop the reaction after a predetermined time and measure the signal.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the data to the negative control (100% activity) and blank (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).

-

Protocol 2: Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for assessing the inhibition of kinase activity, a common target for morpholine-containing compounds.[13] It measures the amount of ATP remaining after the kinase reaction.

1. Materials:

-

Purified kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

Kinase assay buffer

-

ATP

-

This compound (Test Compound)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

2. Reagent Preparation:

-

Test Compound Dilutions: Prepare serial dilutions of the test compound in the kinase assay buffer as described in Protocol 1.

-

Enzyme/Substrate Mixture: Prepare a mixture of the kinase and its substrate in the assay buffer.

-

ATP Solution: Prepare a working solution of ATP in the assay buffer at a concentration close to the Km for the specific kinase.

3. Assay Procedure:

-

Add Test Compound: Pipette the diluted test compound, negative control (DMSO vehicle), and positive control (a known kinase inhibitor like staurosporine) into the wells of the white plate.

-

Add Enzyme/Substrate: Add the enzyme/substrate mixture to all wells.

-

Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to all wells according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

-

Read Plate: Incubate for a further 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.

-

Data Analysis:

-

A lower luminescent signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of inhibition based on the signals from the negative (low signal, high activity) and positive (high signal, low activity) controls.

-

Determine the IC50 value as described in Protocol 1.

-

PART 3: Data Presentation and Interpretation

Quantitative data from the enzyme inhibition assays should be summarized in a clear and concise table.

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Enzymes

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

| Kinase A | Luminescence | 5.2 | ATP-competitive |

| Protease B | Fluorometric | > 100 | Not Determined |

| α-Glucosidase | Spectrophotometric | 25.8 | Non-competitive |

| Monoamine Oxidase A | Fluorometric | 12.1 | Reversible |

Mechanism of Inhibition:

To understand how the compound inhibits the enzyme, kinetic studies are necessary. By measuring the reaction rates at different substrate concentrations in the presence of various concentrations of the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often visualized using a Lineweaver-Burk plot.[15]

Caption: Workflow for determining the mechanism of enzyme inhibition.

PART 4: Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls and validation steps are essential:

-

Positive and Negative Controls: Always include a known inhibitor for the target enzyme as a positive control and a vehicle (e.g., DMSO) as a negative control.[14] This validates that the assay is performing as expected.

-

DMSO Concentration Control: Maintain a constant and low concentration of DMSO across all wells to avoid solvent-induced artifacts.

-

Compound Interference: Test the compound in the absence of the enzyme to check for any interference with the detection method (e.g., autofluorescence or absorbance at the measurement wavelength).

-

Reproducibility: All experiments should be performed in triplicate and repeated on different days to ensure the results are reproducible.

-

Enzyme and Substrate Stability: Confirm the stability of the enzyme and substrate under the assay conditions.

By adhering to these principles, the generated data will be robust and reliable, providing a solid foundation for further drug development efforts.

References

- BenchChem. (2025).

-

Tarnawski, M., & Grudnik, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

-

Ambassador Gold power author! (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

-

Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

-

Request PDF. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). PMC. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (2022). Arabian Journal of Chemistry, 15(10), 104135. [Link]

-

Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. [Link]

-

Drugs in the Tetrazole Series. (2025). ResearchGate. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. [Link]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online. [Link]

-

This compound. (n.d.). Sinfoo Biotech. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (2012). PMC. [Link]

-

Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2014). Iraqi Journal of Science, 55(2B), 861-871. [Link]

-

N-(5-Morpholino-2-arylimidazo[2,1-b][13][15][16]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. (2021). Biointerface Research in Applied Chemistry, 11(3), 10557-10568. [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). PubMed. [Link]

-

Biological activities importance of Tetrazole derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020). ResearchGate. [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). PMC. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2023). КиберЛенинка. [Link]

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2005). PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. [Link]

Sources

- 1. This compound,(CAS# 175205-05-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]